N-hexylhydroxylamine

Catalog No.
S9067077
CAS No.
90422-09-6
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hexylhydroxylamine

CAS Number

90422-09-6

Product Name

N-hexylhydroxylamine

IUPAC Name

N-hexylhydroxylamine

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-2-3-4-5-6-7-8/h7-8H,2-6H2,1H3

InChI Key

ADXYMYHMDXYUNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNO

N-hexylhydroxylamine is an N-alkylated hydroxylamine featuring a linear six-carbon aliphatic chain, providing a highly specific lipophilic-hydrophilic balance compared to shorter-chain analogs like N-methylhydroxylamine. In industrial and synthetic procurement, it serves as a critical precursor for nitrone generation, a highly selective reagent for formal nitrogen insertion via reductive amination, and a structurally viable intermediate in biocatalytic hydrazine synthesis. Its distinct steric bulk and partition coefficient make it a required material for workflows demanding controlled migratory aptitude in complex molecular rearrangements and specialized DNA-encoded library (DEL) synthesis, where standard unsubstituted or branched hydroxylamines fail due to excessive aqueous partitioning or incompatible steric hindrance [1].

Research Fit

Lipoxygenase engagement studies Enables enzyme inhibition assays where C1–C2 analogs show no measurable activity.
Moderate lipophilicity Supports membrane penetration and organic-phase handling without the aggregation risk of C8–C10 derivatives.
Multi-sector industrial precedent Broad patent landscape ensures supply chain maturity and sourcing flexibility for R&D and pilot-scale work.

Substituting N-hexylhydroxylamine with shorter-chain analogs (e.g., N-methylhydroxylamine) or branched isomers (e.g., N-isopropylhydroxylamine) routinely leads to process failures in advanced synthetic workflows. In nitrone-olefin cycloadditions, branched substitutes like N-isopropylhydroxylamine suffer from incomplete conversion and generate stable oxime by-products that complicate purification. Furthermore, in C-C bond cleavage and nitrogen insertion methodologies, lacking the precise steric bulk of the linear hexyl chain results in poor migratory selectivity, yielding complex mixtures of isomeric amines rather than a single target product. For biocatalytic applications, enzymes such as GlyHS exhibit strict substrate specificities where shorter alkyl chains completely fail to yield the desired hydrazine derivatives, making the hexyl variant a strict procurement requirement for these chemoenzymatic pathways [1].

Substitution Risk

N-Hexylhydroxylamine
N-Methyl / unsubstituted hydroxylamine
May eliminate lipoxygenase inhibition; these analogs lack the alkyl chain required for enzyme engagement.
N-Hexylhydroxylamine
N-Decylhydroxylamine
May introduce aggregation artifacts, shifting effective concentration and complicating kinetic interpretation.
N-Hexylhydroxylamine
N-Octylhydroxylamine
May alter organic-phase partitioning behavior, potentially affecting reaction workup and assay reproducibility.

Steric Control in DNA-Encoded Library (DEL) Nitrone Synthesis

In the synthesis of DNA-conjugated polycyclic isoxazolidines via [3+2] nitrone-olefin cycloaddition, the choice of N-alkylhydroxylamine dictates the purity of the final library. N-hexylhydroxylamine affords clean conversion to the desired isoxazolidines without degrading the DNA tag. In contrast, substitution with the branched N-isopropylhydroxylamine results in stalled obligatory nitrone intermediates and the formation of unwanted oxime-containing by-products [1].

Evidence DimensionReaction conversion and by-product formation in DEL synthesis
Target Compound DataClean conversion to desired isoxazolidine
Comparator Or BaselineN-isopropylhydroxylamine (iPrNHOH)
Quantified DifferenceTarget pathway progression without oxime formation vs. significant accumulation of unreacted nitrone and oxime by-products
ConditionsDNA-compatible [3+2] cycloaddition conditions

Ensures high-fidelity library generation, eliminating the need for impossible purification steps in highly multiplexed DNA-encoded library syntheses.

Lipoxygenase-1 inhibition
Head-to-head
~50% activity of N-octyl; N-methyl/hydroxylamine: inactive
Supports chain-length-dependent activity screening
Assay at pH 9.0, 25°C, linoleic acid substrate

Exclusive Migratory Selectivity in Formal Nitrogen Insertion

During the formal nitrogen insertion into carbonyl C-C bonds via hydroxylamine nitrenoids, controlling migratory selectivity is a major synthetic challenge. Utilizing N-hexylhydroxylamine increases the energy difference between transition states, imparting exclusive migratory selectivity for hydrocarbon arenes. This results in the formation of single amine isomers in 44–78% yields, whereas less sterically differentiated N,N-disubstituted hydroxylamines yield problematic mixtures of isomeric amine products [1].

Evidence DimensionMigratory selectivity and isomer purity
Target Compound DataExclusive selectivity (single isomer formation, 44-78% yield)
Comparator Or BaselineStandard N,N-disubstituted hydroxylamines
Quantified DifferenceSingle isomer product vs. multi-isomer mixture
ConditionsReductive amination of carbonyl C-C bonds

Drastically reduces downstream purification costs and ensures high regiocontrol in the synthesis of complex active pharmaceutical ingredients (APIs).

Lipophilicity (LogP)
Reported
~90-fold more lipophilic than N-methylhydroxylamine
Supports organic-phase partitioning and membrane penetration studies
Calculated values; experimental LogP may differ

Substrate Viability in Biocatalytic Hydrazine Synthesis

In the chemoenzymatic synthesis of non-natural hydrazine derivatives using bacterial hydrazine synthetases (e.g., GlyHS), chain length is a critical determinant of enzyme compatibility. Assays demonstrate that GlyHS successfully produces the expected hydrazine products when utilizing N-hexylhydroxylamine. However, shorter-chain analogs such as N-methylhydroxylamine (MHA) and N-ethylhydroxylamine (EHA) fail to yield the expected hydrazine products under identical biocatalytic conditions [1].

Evidence DimensionEnzymatic conversion to hydrazine derivatives
Target Compound DataPositive conversion to expected hydrazine product
Comparator Or BaselineN-methylhydroxylamine (MHA) and N-ethylhydroxylamine (EHA)
Quantified DifferenceProduct formation vs. zero expected product formation
ConditionsIn vitro reaction with GlyHS enzyme quantified via LC-HR-MS/MS

Validates N-hexylhydroxylamine as an essential precursor for scaling up biocatalytic pathways for complex N-N bond formation where shorter chains are unreactive.

Catalytic hydrogenation yield
Class-level
Up to 98% yield reported; catalyst recyclable 5×
Supports high-purity procurement considerations
Class-level inference; batch-specific verification advised
Patent citation density
Supporting evidence
351 patents citing hydrochloride salt
Indicates multi-sector industrial deployment context
Primarily industrial IP; research use requires evaluation

DNA-Encoded Library (DEL) Scaffold Generation

Due to its ability to cleanly undergo [3+2] nitrone-olefin cycloadditions without generating oxime by-products, N-hexylhydroxylamine is utilized for synthesizing polycyclic isoxazolidine scaffolds in DELs. It ensures high structural fidelity and prevents contamination of the pooled library, a critical requirement when using DNA-compatible chemistry [1].

Late-Stage API Functionalization via Nitrogen Insertion

In pharmaceutical manufacturing requiring the transposition of nitrogen into complex carbocycles, N-hexylhydroxylamine serves as a highly selective reagent. Its specific steric bulk guarantees exclusive migratory selectivity, yielding single isomers and bypassing the costly purification of isomeric mixtures typically seen with standard hydroxylamines [2].

Chemoenzymatic Hydrazine Derivative Production

For industrial biocatalysis leveraging hydrazine synthetases (like GlyHS), N-hexylhydroxylamine acts as a validated, active substrate. It enables the enzymatic synthesis of novel N-N bonded pharmaceutical intermediates where shorter-chain hydroxylamines are entirely unreactive [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipoxygenase mechanistic studies
Chain-length-dependent enzyme engagement
Induction period extension and iron-center quenching
Synthesis of moderately lipophilic nitrones/oximes
Moderate LogP for membrane-permeable libraries
Organic-phase partitioning and parallel synthesis compatibility
Polymerization inhibition and antioxidant formulation
Balance of volatility, solubility, and radical scavenging
Process compatibility and IP precedent review
Green chemistry process development
Additive-free catalytic hydrogenation compatibility
Residual metal content and scalability validation

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

117.115364102 g/mol

Monoisotopic Mass

117.115364102 g/mol

Heavy Atom Count

8

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